DL-2-(5-Bromothienyl)alanine
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Overview
Description
DL-2-(5-Bromothienyl)alanine is a synthetic amino acid derivative characterized by the presence of a bromine atom attached to a thienyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-2-(5-Bromothienyl)alanine typically involves the bromination of thienylalanine. One common method includes the reaction of thienylalanine with bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thienyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: DL-2-(5-Bromothienyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding thienylalanine.
Substitution: Formation of substituted thienylalanine derivatives
Scientific Research Applications
DL-2-(5-Bromothienyl)alanine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of DL-2-(5-Bromothienyl)alanine involves its interaction with specific molecular targets. The bromine atom on the thienyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- DL-2-(5-Chlorothienyl)alanine
- DL-2-(5-Fluorothienyl)alanine
- DL-2-(5-Iodothienyl)alanine
Comparison: DL-2-(5-Bromothienyl)alanine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research .
Properties
Molecular Formula |
C7H8BrNO2S |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2S)-2-amino-2-(5-bromothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-7(9,6(10)11)4-2-3-5(8)12-4/h2-3H,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
DAHQWPGIWOKABN-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(S1)Br)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=C(S1)Br)(C(=O)O)N |
Origin of Product |
United States |
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